![molecular formula C18H17F3N6O B2544689 (2-Méthylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluorométhyl)pyrimidin-4-yl)pipérazin-1-yl)méthanone CAS No. 2034342-53-3](/img/structure/B2544689.png)

(2-Méthylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluorométhyl)pyrimidin-4-yl)pipérazin-1-yl)méthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

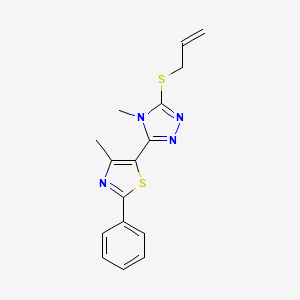

The compound is an organic polycyclic compound containing an imidazole ring fused to a pyridine ring . Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions. Pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .

Synthesis Analysis

The synthesis of 2-methylimidazo[1,2-a]pyridine involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . This leads to the formation of 2-methylimidazo[1,2-a]pyridine . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .

Molecular Structure Analysis

The molecular formula of the compound is C19H13F3N4O . The average mass is 370.328 Da and the monoisotopic mass is 370.104156 Da .

Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridine further reacts with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these trihalides was confirmed by X-ray structural analysis . 3-Halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides were obtained from the respective trihalides .

Physical And Chemical Properties Analysis

The compound has a molecular formula of CHFNO, an average mass of 370.328 Da, and a monoisotopic mass of 370.104156 Da .

Applications De Recherche Scientifique

Activité Antimicrobienne

Les dérivés de la 2-méthylimidazo[1,2-a]pyridine ont démontré des propriétés antimicrobiennes. Par exemple, le bromure de 3-bromo-2-méthyl-1H-imidazo[1,2-a]pyridinium a démontré des propriétés antimicrobiennes contre Staphylococcus aureus .

Activité Antitumorale

Les dérivés de la 2-aminopyridine et de l'imidazo[1,2-a]pyridine ont été caractérisés en ce qui concerne un large éventail d'effets biologiques, y compris l'activité antitumorale .

Activité Hypoglycémique

Ces composés ont également été trouvés pour avoir des effets hypoglycémiques, ce qui pourrait être utile dans le traitement du diabète .

Activité Antivirale

Les dérivés de l'imidazo[1,2-a]pyridine ont été utilisés dans le développement de médicaments antiviraux .

Activités Anti-inflammatoires et Antipyrétiques

Ces composés ont montré des activités anti-inflammatoires et antipyrétiques, ce qui en fait des candidats potentiels pour le développement de nouveaux médicaments anti-inflammatoires et antipyrétiques .

Activité Analgésique

Les dérivés de l'imidazo[1,2-a]pyridine ont démontré des effets analgésiques, qui pourraient être utilisés pour la gestion de la douleur .

Utilisation dans le Stockage de Données

Ces composés sont également utilisés comme colorants sensibles à la lumière dans les supports optiques pour le stockage de données .

Utilisation comme Sondes Fluorescentes

Les dérivés de l'imidazo[1,2-a]pyridine ont été utilisés comme sondes fluorescentes pour la détermination in vitro et in vivo des ions mercure et fer .

Safety and Hazards

Orientations Futures

The goal of the present work was to study the interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine, as well as to explore the antimicrobial action of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide against Staphylococcus aureus . This suggests that future research could focus on further exploring the antimicrobial properties of this compound and its derivatives.

Mécanisme D'action

Target of Action

The compound “(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . .

Mode of Action

Imidazo[1,2-a]pyridine derivatives are known to interact with various biological targets, leading to a range of effects .

Analyse Biochimique

Biochemical Properties

(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This interaction is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. Additionally, the compound’s imidazopyridine moiety is known to interact with GABA A receptors, modulating their activity .

Cellular Effects

The effects of (2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, it affects gene expression by modulating transcription factors and epigenetic markers, thereby altering the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, (2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their functions. For instance, its interaction with CDK2 involves hydrogen bonds and hydrophobic interactions, leading to enzyme inhibition . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and epigenetic markers . These interactions result in altered cellular functions, such as reduced cell proliferation and increased apoptosis.

Temporal Effects in Laboratory Settings

The temporal effects of (2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function have shown that prolonged exposure can lead to significant changes in cell behavior, including altered cell cycle progression and increased apoptosis . These effects are consistent in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of (2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of determining the optimal therapeutic dose for clinical applications.

Metabolic Pathways

(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism also influences its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .

Transport and Distribution

The transport and distribution of (2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. For instance, it is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, the compound can bind to plasma proteins, affecting its distribution and bioavailability . These interactions play a crucial role in determining the compound’s therapeutic efficacy and toxicity.

Subcellular Localization

The subcellular localization of (2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also translocate to the nucleus, where it modulates gene expression by interacting with transcription factors and epigenetic markers . This dual localization is essential for its multifaceted biological activities.

Propriétés

IUPAC Name |

(2-methylimidazo[1,2-a]pyridin-3-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N6O/c1-12-16(27-5-3-2-4-14(27)24-12)17(28)26-8-6-25(7-9-26)15-10-13(18(19,20)21)22-11-23-15/h2-5,10-11H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXELEEYKMHHBBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-benzyl-N-ethyl-1,3-dimethyl-N-(3-methylphenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2544606.png)

![6-(4-methoxybenzyl)-2-((4-vinylbenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2544611.png)

![[(2S)-1-(triphenylmethyl)aziridin-2-yl]methyl methanesulfonate](/img/structure/B2544612.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2544615.png)

![(2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2544617.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2544622.png)

![ethyl 2-({[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2544626.png)

![2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2544627.png)

![3-(4-ethylphenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2544628.png)

![(4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2544629.png)